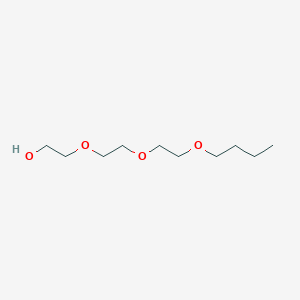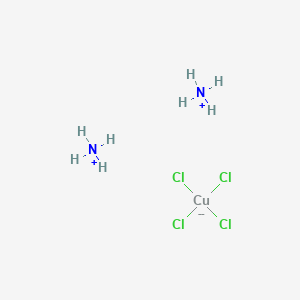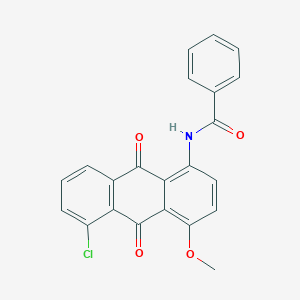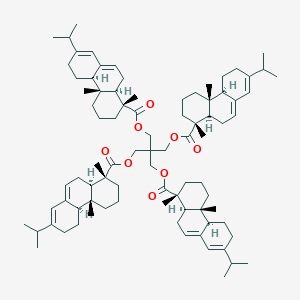
Pentaerythritol tetraabietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol tetraabietate (PETA) is a synthetic compound that belongs to the class of esters. It is derived from pentaerythritol and abietic acid. PETA is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants.
Mecanismo De Acción
The mechanism of action of Pentaerythritol tetraabietate is not fully understood. However, studies have shown that Pentaerythritol tetraabietate can interact with cell membranes, leading to changes in membrane fluidity and permeability. Pentaerythritol tetraabietate can also activate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Pentaerythritol tetraabietate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pentaerythritol tetraabietate can inhibit the activity of enzymes involved in lipid metabolism, such as lipase and acetyl-CoA carboxylase. Pentaerythritol tetraabietate has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentaerythritol tetraabietate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pentaerythritol tetraabietate is also highly soluble in organic solvents, which makes it suitable for use in various assays. However, Pentaerythritol tetraabietate has some limitations, including its potential toxicity and limited water solubility.
Direcciones Futuras
There are several future directions for research on Pentaerythritol tetraabietate. In the pharmaceutical industry, Pentaerythritol tetraabietate can be further investigated as a drug delivery agent for poorly soluble drugs. Pentaerythritol tetraabietate can also be studied for its potential use in combination therapy for cancer treatment. In the cosmetic industry, Pentaerythritol tetraabietate can be investigated for its potential use in anti-aging products. Furthermore, the mechanism of action of Pentaerythritol tetraabietate can be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
Pentaerythritol tetraabietate is synthesized by esterification of pentaerythritol and abietic acid. The reaction is catalyzed by sulfuric acid, and the product is purified by distillation. The yield of the reaction is around 80%.
Aplicaciones Científicas De Investigación
Pentaerythritol tetraabietate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Pentaerythritol tetraabietate is used as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Pentaerythritol tetraabietate has also been investigated for its anticancer properties. Studies have shown that Pentaerythritol tetraabietate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In the cosmetic industry, Pentaerythritol tetraabietate is used as an emollient and skin conditioning agent. It has been shown to improve skin hydration and reduce the appearance of fine lines and wrinkles. Pentaerythritol tetraabietate is also used in hair care products as a conditioning agent.
Propiedades
Número CAS |
127-23-1 |
|---|---|
Nombre del producto |
Pentaerythritol tetraabietate |
Fórmula molecular |
C85H124O8 |
Peso molecular |
1273.9 g/mol |
Nombre IUPAC |
[3-[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy-2,2-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxymethyl]propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C85H124O8/c1-53(2)57-21-29-65-61(45-57)25-33-69-77(65,9)37-17-41-81(69,13)73(86)90-49-85(50-91-74(87)82(14)42-18-38-78(10)66-30-22-58(54(3)4)46-62(66)26-34-70(78)82,51-92-75(88)83(15)43-19-39-79(11)67-31-23-59(55(5)6)47-63(67)27-35-71(79)83)52-93-76(89)84(16)44-20-40-80(12)68-32-24-60(56(7)8)48-64(68)28-36-72(80)84/h25-28,45-48,53-56,65-72H,17-24,29-44,49-52H2,1-16H3/t65-,66-,67-,68-,69+,70+,71+,72+,77+,78+,79+,80+,81+,82+,83+,84+/m0/s1 |
Clave InChI |
BQSWWPVLPPRSPJ-FIKIKMCASA-N |
SMILES isomérico |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)(COC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)COC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C1[C@@H]2CCC(=C1)C(C)C)C)C)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
Otros números CAS |
127-23-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



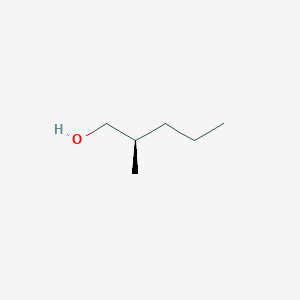
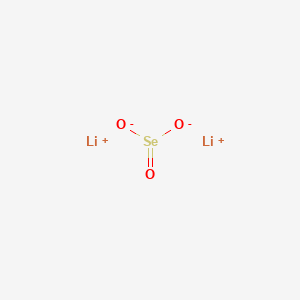

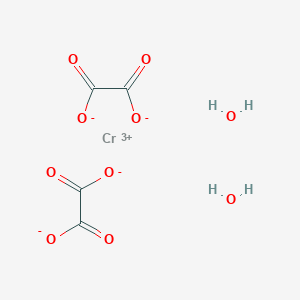
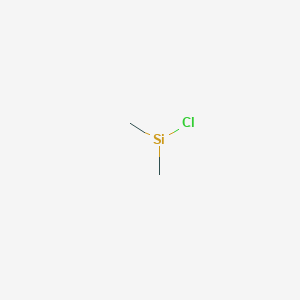
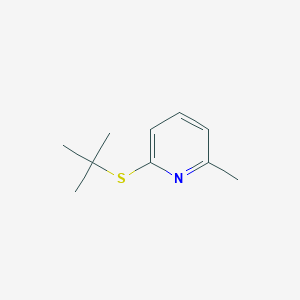
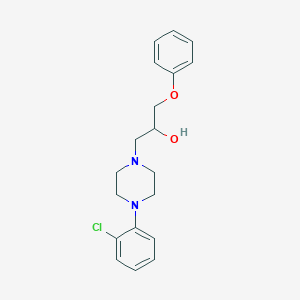
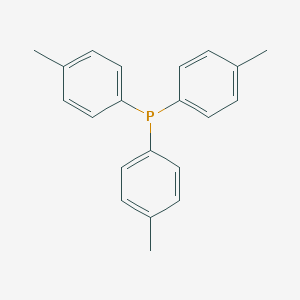
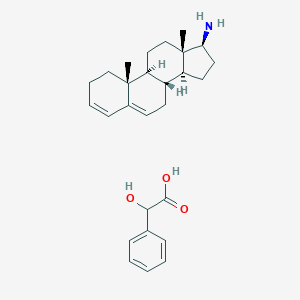
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)

